

# An In-depth Technical Guide to 1,2-Dihydroacenaphthylene-5-carbaldehyde

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## Compound of Interest

**Compound Name:** 1,2-Dihydroacenaphthylene-5-carbaldehyde

**Cat. No.:** B188306

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## Introduction

**1,2-Dihydroacenaphthylene-5-carbaldehyde**, a derivative of the polycyclic aromatic hydrocarbon acenaphthene, is a chemical compound of interest in organic synthesis. Its structure, featuring a reactive aldehyde group on the acenaphthene backbone, makes it a potentially valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known synonyms, chemical properties, and a likely synthetic route. It is important to note that while this document focuses on the chemical characteristics of the compound, there is a notable absence of publicly available information regarding specific trade names, biological activities, or its direct application in drug development and signaling pathways.

## Chemical Identity and Properties

**1,2-Dihydroacenaphthylene-5-carbaldehyde** is most commonly known by a variety of synonyms in chemical literature and supplier catalogs. Its fundamental properties are summarized below.

Property	Value
IUPAC Name	1,2-dihydro-5-acenaphthylene-carbaldehyde
CAS Number	5345-46-0
Molecular Formula	C <sub>13</sub> H <sub>10</sub> O
Molecular Weight	182.22 g/mol
Physical Form	Solid
Melting Point	102-106 °C
Purity (Typical)	≥95%
Storage Conditions	Inert atmosphere, 2-8°C

## Synonyms and Alternative Names

For clarity and comprehensive literature searching, the following synonyms are commonly used for **1,2-Dihydroacenaphthylene-5-carbaldehyde**:

- 5-Acenaphthenecarboxaldehyde
- 1,2-dihydro-5-acenaphthylene-carbaldehyde
- 5-Formylacenaphthene
- Acenaphthene-5-carbaldehyde
- 5-Acenaphthylene-carboxaldehyde, 1,2-dihydro-

Currently, there are no widely recognized trade names for this compound; it is primarily supplied under its chemical names for research and development purposes.

## Synthesis and Experimental Protocols

The introduction of a formyl group onto an aromatic ring, such as the acenaphthene system, is commonly achieved through electrophilic aromatic substitution reactions. The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic

compounds and is a probable synthetic route to **1,2-Dihydroacenaphthylene-5-carbaldehyde**.<sup>[1][2][3][4][5]</sup>

## General Experimental Protocol: Vilsmeier-Haack Formylation of Acenaphthene

This protocol describes a general procedure for the formylation of an activated aromatic substrate like acenaphthene.

### Reagents and Materials:

- Acenaphthene (starting material)
- N,N-Dimethylformamide (DMF) (reagent and solvent)
- Phosphorus oxychloride ( $\text{POCl}_3$ ) (Vilsmeier reagent precursor)
- Dichloromethane (or other suitable organic solvent)
- Sodium acetate or Sodium hydroxide (for neutralization)
- Ice
- Standard laboratory glassware and magnetic stirrer

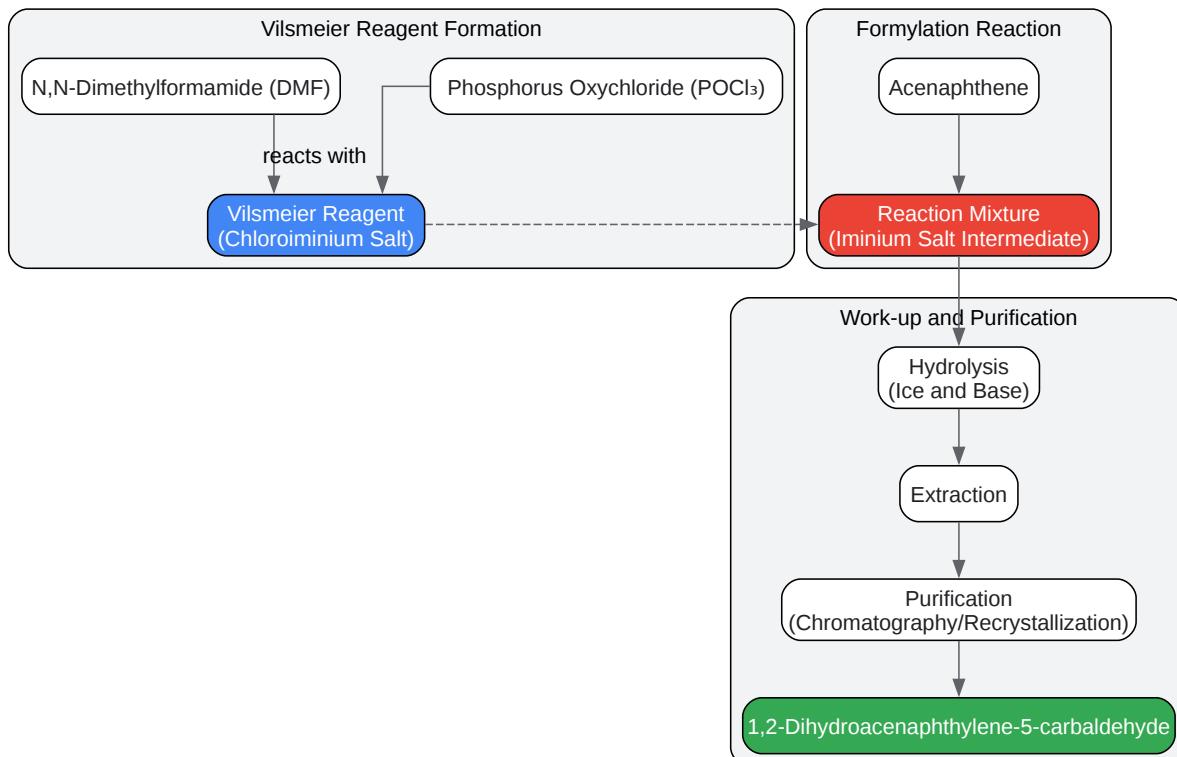
### Procedure:

- Formation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, a chloroiminium salt.
- Formylation Reaction: Dissolve acenaphthene in a suitable solvent (or use excess DMF). Slowly add the pre-formed Vilsmeier reagent to the acenaphthene solution at a controlled temperature (typically between 0°C and room temperature). The reaction mixture is stirred for a period ranging from a few hours to overnight, with the progress monitored by Thin Layer Chromatography (TLC).

- **Work-up and Isolation:** Once the reaction is complete, the mixture is carefully poured into a beaker of crushed ice. The intermediate iminium salt is then hydrolyzed to the aldehyde by heating the aqueous mixture, often with the addition of a base such as sodium acetate or sodium hydroxide to neutralize the acidic conditions.
- **Purification:** The crude product is then extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried over an anhydrous salt (like  $\text{Na}_2\text{SO}_4$ ), and the solvent is removed under reduced pressure. The resulting solid can be further purified by column chromatography or recrystallization to yield pure **1,2-Dihydroacenaphthylene-5-carbaldehyde**.

## Visualizing the Synthetic Workflow

The logical flow of the Vilsmeier-Haack synthesis can be represented as a workflow diagram.

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Caption: Workflow for the synthesis of **1,2-Dihydroacenaphthylene-5-carbaldehyde**.

## Applications and Future Directions

While **1,2-Dihydroacenaphthylene-5-carbaldehyde** serves as a chemical intermediate, its potential applications in drug discovery and development are not well-documented in publicly

available literature. The aldehyde functional group is versatile and can be used in a variety of subsequent reactions, such as the synthesis of Schiff bases, heterocycles, and other complex organic molecules. Researchers could potentially use this compound as a scaffold to build novel molecules for biological screening. However, at present, there are no established signaling pathways associated with this compound, nor are there published studies on its biological activity or therapeutic potential.

## Conclusion

**1,2-Dihydroacenaphthylene-5-carbaldehyde** is a well-characterized chemical compound with a clear synthetic pathway. This guide provides the essential chemical and physical data for researchers interested in its use in organic synthesis. The lack of information on its biological role or as a therapeutic agent suggests that this area remains unexplored and could be a potential avenue for future research. Professionals in drug development should view this compound as a starting material for the synthesis of novel chemical entities rather than a compound with known biological effects.

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